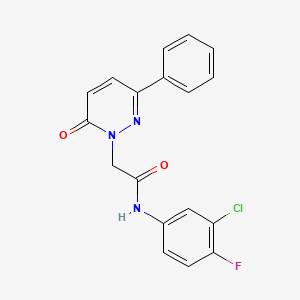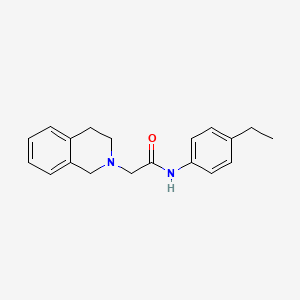![molecular formula C14H20ClNO2 B5147159 4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)
4-[4-(3-chlorophenoxy)butyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-chlorophenoxy)butyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.
Mecanismo De Acción
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine. The β2-adrenergic receptor is involved in the regulation of various physiological processes, including smooth muscle relaxation, cardiac function, and glucose metabolism. By blocking the β2-adrenergic receptor, 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 inhibits the effects of epinephrine on these processes.
Biochemical and Physiological Effects:
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 has been shown to inhibit airway smooth muscle contraction in vitro and in vivo. It also reduces heart rate and cardiac output in animal models. In addition, it has been shown to improve glucose metabolism in animal models of diabetes. 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for investigating the role of β2-adrenergic receptors in various physiological and pathological processes. However, its high selectivity also limits its use in studying the effects of other adrenergic receptors. In addition, its potency and efficacy may vary depending on the experimental conditions, such as the concentration of the drug and the type of tissue or cell being studied.
Direcciones Futuras
There are many future directions for the use of 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 in scientific research. One area of interest is the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved potency, selectivity, and bioavailability. Finally, the use of 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 in combination with other drugs or therapies may provide new insights into the regulation of various physiological processes.
Métodos De Síntesis
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 can be synthesized by reacting 3-chlorophenol with 4-bromobutanol in the presence of a base to form 4-(3-chlorophenoxy)butanol. The resulting product is then reacted with morpholine in the presence of an acid catalyst to form 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551. The overall yield of the synthesis is around 60%.
Aplicaciones Científicas De Investigación
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. It is used to study the effects of β2-adrenergic receptor antagonists on airway smooth muscle contraction, cardiac function, and glucose metabolism. It is also used to study the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
4-[4-(3-chlorophenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c15-13-4-3-5-14(12-13)18-9-2-1-6-16-7-10-17-11-8-16/h3-5,12H,1-2,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUFNXDZLUFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorophenoxy)butyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5147094.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5147095.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5147106.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)

![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)


![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)